molecular formula C11H12ClN3O B13538250 3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13538250
M. Wt: 237.68 g/mol
InChI Key: IGSONPNQRUKDSD-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a 4-chloro-2-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 4-chloro-2-methoxyaniline with appropriate pyrazole derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for exploring interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenoxyacetic acid
  • 3-Chloro-4-methylphenyl isocyanate
  • 4-(4-Chloro-2-methoxyphenyl)sulfonylmorpholine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-(4-chloro-2-methoxyphenyl)-1-methyl-1h-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3O/c1-15-11(13)6-9(14-15)8-4-3-7(12)5-10(8)16-2/h3-6H,13H2,1-2H3

InChI Key

IGSONPNQRUKDSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)Cl)OC)N

Origin of Product

United States

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